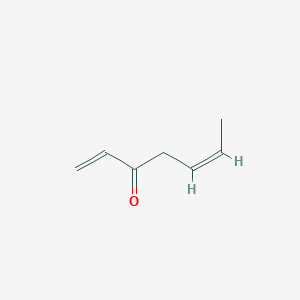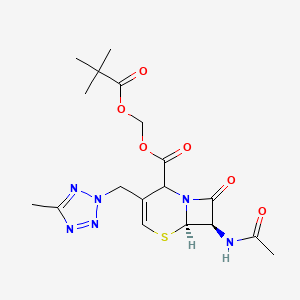
2-CefteraM Pivoxil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CefteraM Pivoxil is a semisynthetic cephalosporin antibiotic formulated for oral administration as a prodrug ester. It is primarily used for the treatment of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections . The compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Preparation Methods
The synthesis of 2-CefteraM Pivoxil involves several steps, starting with the reaction of 7-aminocephalosporanic acid (7-ACA) and 5-methyltetrazole . The reaction is catalyzed by a boron trifluoride tetrahydrofuran complex. The intermediate product is then reacted with iodomethyl pivalate to form the final compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
2-CefteraM Pivoxil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include hydrochloric acid, ethyl acetate, and sodium metabisulfite . The major products formed from these reactions are typically derivatives of the original compound, which retain antibacterial activity .
Scientific Research Applications
2-CefteraM Pivoxil is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the synthesis and reactivity of cephalosporin antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents . In medicine, it is used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections .
Mechanism of Action
The mechanism of action of 2-CefteraM Pivoxil involves the inhibition of bacterial cell wall synthesis . The compound exerts its bactericidal activity by strongly binding to penicillin-binding proteins (PBPs) 3, 1A, and 1Bs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .
Comparison with Similar Compounds
2-CefteraM Pivoxil is often compared with other cephalosporin antibiotics such as cefcapene pivoxil and cefditoren pivoxil . While all three compounds share a similar mechanism of action, this compound is unique in its broader spectrum of activity and higher efficacy against certain bacterial strains . Additionally, it has been shown to have a better safety profile and fewer side effects compared to its counterparts .
Properties
Molecular Formula |
C18H24N6O6S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-acetamido-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C18H24N6O6S/c1-9-20-22-23(21-9)6-11-7-31-15-12(19-10(2)25)14(26)24(15)13(11)16(27)29-8-30-17(28)18(3,4)5/h7,12-13,15H,6,8H2,1-5H3,(H,19,25)/t12-,13?,15-/m1/s1 |
InChI Key |
CZRLOSRCPTVWPC-ILWWEHDPSA-N |
Isomeric SMILES |
CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C |
Canonical SMILES |
CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)
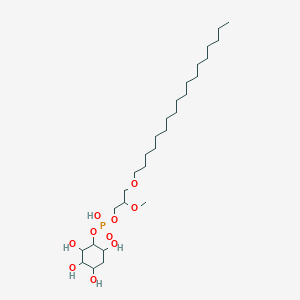
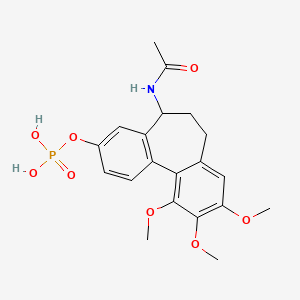

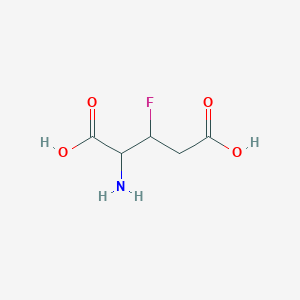
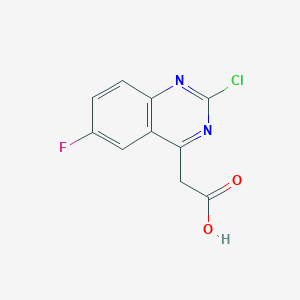
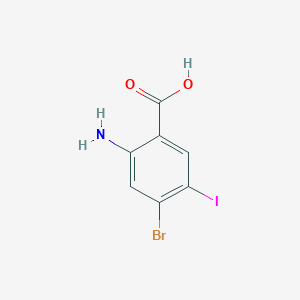
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)
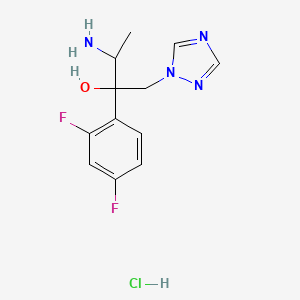
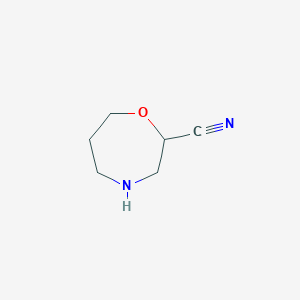
![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide](/img/structure/B12290925.png)
![2-[5-[1,3-Dihydro-1-(3-hydroxypropyl)-3,3-dimethyl-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indolium Chloride](/img/structure/B12290926.png)
![8-Fluoro-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12290941.png)
